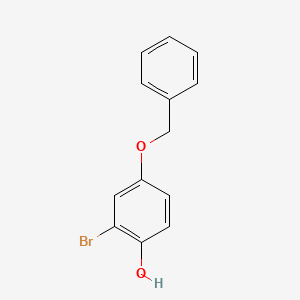

4-(Benzyloxy)-2-bromophenol

Descripción

Contextual Significance in Organic Chemistry and Medicinal Chemistry Research

In the realm of organic chemistry, 4-(Benzyloxy)-2-bromophenol is recognized as a valuable intermediate for the synthesis of more complex organic molecules. Its structure allows for a variety of chemical reactions, including oxidation of the phenol (B47542) group to form quinones, reduction of the bromine atom, and substitution reactions at the bromine position. A typical synthesis of this compound involves the bromination of 4-benzyloxyphenol.

The presence of both a hydroxyl group and a bromine atom on the aromatic ring provides multiple reactive sites for chemists to build upon. The bromine atom, in particular, can be substituted by other functional groups through nucleophilic substitution reactions or participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Overview of Aromatic Bromophenol Compounds in Scholarly Investigations

Aromatic bromophenol compounds, a class to which this compound belongs, are widely studied in academic research. These compounds are characterized by a phenol ring substituted with one or more bromine atoms. sciforum.net They are found in nature, particularly in marine algae, and are known to possess a range of biological activities. taylorandfrancis.commdpi.com

The bromine atom in these compounds imparts specific chemical properties, such as increased lipophilicity, which can affect their solubility and reactivity. sciforum.netmdpi.com This feature is often exploited in the design of new molecules with desired biological or material properties.

In synthetic chemistry, aromatic bromophenols are versatile intermediates. ketonepharma.com The bromine atom can be readily transformed into other functional groups, making them key starting materials for the construction of complex molecular architectures. For instance, they are used in the synthesis of pharmaceuticals, agrochemicals, and dyes. ketonepharma.com

Research has demonstrated that bromophenols and their derivatives exhibit a variety of biological effects, including antioxidant, antimicrobial, antidiabetic, and anticancer activities. taylorandfrancis.com For example, bromophenols isolated from red algae have shown cytotoxic effects against human cancer cell lines. taylorandfrancis.com The investigation into novel bromophenol compounds and their inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase is an active area of research, with potential implications for the treatment of diseases such as glaucoma and Alzheimer's disease. mdpi.com

Furthermore, the study of bromophenols extends to environmental science, as some brominated compounds are recognized as environmental contaminants. Understanding their biosynthesis, particularly in marine bacteria, is a subject of ongoing investigation. nih.gov

Propiedades

IUPAC Name |

2-bromo-4-phenylmethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO2/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIGLPWLKZYKDNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901304222 | |

| Record name | 2-Bromo-4-(phenylmethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901304222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79352-66-2 | |

| Record name | 2-Bromo-4-(phenylmethoxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79352-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-(phenylmethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901304222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 4 Benzyloxy 2 Bromophenol

Aromatic Reactivity Patterns

The benzene (B151609) ring of 4-(benzyloxy)-2-bromophenol is highly susceptible to electrophilic attack due to the presence of strongly activating hydroxyl and benzyloxy groups.

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. The reaction proceeds via a two-step mechanism. masterorganicchemistry.commsu.edulibretexts.org

Formation of the Arenium Ion: The aromatic π system acts as a nucleophile, attacking an electrophile (E⁺). This initial step is typically the slow, rate-determining step because it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.org

Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond with the electrophile. This is a fast step that restores the stable aromatic system. masterorganicchemistry.com

The stability of the intermediate arenium ion is crucial in determining the reaction rate and the position of substitution. msu.edulibretexts.org

Influence of Substituent Electronic Effects

The rate and regioselectivity of electrophilic aromatic substitution on the this compound ring are governed by the cumulative electronic effects of the hydroxyl (-OH), bromo (-Br), and benzyloxy (-OCH₂Ph) groups. lumenlearning.com Substituents influence the ring's reactivity by donating or withdrawing electron density, which either activates or deactivates the ring towards electrophilic attack. lkouniv.ac.inlumenlearning.com

Hydroxyl (-OH) Group: The hydroxyl group is a powerful activating group. While it is electronegative and exerts an electron-withdrawing inductive effect (-I), its ability to donate a lone pair of electrons into the ring via resonance (+R effect) is far more significant. lumenlearning.com This resonance donation substantially increases the electron density of the aromatic ring, particularly at the ortho and para positions, making it much more reactive than benzene. lumenlearning.comlumenlearning.com

Benzyloxy (-OCH₂Ph) Group: Similar to the hydroxyl and methoxy (B1213986) groups, the benzyloxy group is a strong activating group. The oxygen atom directly attached to the ring donates electron density through a strong resonance effect (+R), which outweighs its inductive withdrawal (-I). lumenlearning.com This activates the ring, directing incoming electrophiles to the ortho and para positions.

Bromo (-Br) Group: Halogens are a unique class of substituents. Due to their high electronegativity, they are deactivating through a strong inductive effect (-I). However, they possess lone pairs of electrons that can be donated to the ring through resonance (+R), which directs substitution to the ortho and para positions. libretexts.orgstpeters.co.in The inductive effect is dominant, making the ring less reactive than benzene, but the resonance effect still determines the orientation. lumenlearning.com

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| -OH (Hydroxyl) | -I (Withdrawing) | +R (Donating) | Strongly Activating | Ortho, Para |

| -OCH₂Ph (Benzyloxy) | -I (Withdrawing) | +R (Donating) | Strongly Activating | Ortho, Para |

| -Br (Bromo) | -I (Withdrawing) | +R (Donating) | Weakly Deactivating | Ortho, Para |

Transformational Reactions of the Hydroxyl Moiety

The phenolic hydroxyl group is a site of significant reactivity, particularly towards oxidation.

Oxidative Transformations to Quinone Systems

Phenols, especially those bearing electron-donating groups, can be oxidized to form quinones. acs.org This transformation is synthetically valuable as quinone structures are present in many biologically active compounds.

Research has demonstrated that hypervalent iodine reagents, such as o-iodoxybenzoic acid (IBX), are highly effective for the regioselective oxidation of electron-rich phenols to ortho-quinones. nih.govnih.gov The reaction proceeds under mild conditions and involves a double oxidation: the regioselective installation of a second hydroxyl group at the most nucleophilic and least sterically hindered ortho position, followed by the oxidation of the resulting catechol intermediate to the corresponding o-quinone. nih.gov

For this compound, the presence of the electron-donating benzyloxy group facilitates this transformation. acs.org The oxidation would be expected to occur at the C-3 position (ortho to the hydroxyl group) to yield 4-(benzyloxy)-2-bromo-cyclohexa-3,5-diene-1,2-dione.

The proposed mechanism involves the initial combination of the phenol (B47542) with IBX to form an intermediate that delivers an oxygen atom intramolecularly to the ortho position. nih.gov This forms a catechol, which is then rapidly oxidized by another equivalent of the reagent to the final o-quinone product. acs.orgnih.gov

| Substrate | Reagent | Solvent | Product Type |

|---|---|---|---|

| This compound | o-Iodoxybenzoic Acid (IBX) | DMF | o-Quinone |

Reactivity of the Halogen Atom

The carbon-bromine bond in this compound allows for various transformations, most notably the removal of the halogen.

Reductive Dehalogenation Strategies

The bromine atom on an aromatic ring can be removed and replaced with a hydrogen atom through reductive dehalogenation. This reaction is often employed in multi-step synthesis where the bromo substituent is used as a blocking group or a directing group and is subsequently removed. organic-chemistry.orgresearchwithrutgers.com

A prevalent and efficient method for this transformation is catalytic hydrogenation. organic-chemistry.orgresearchwithrutgers.com This technique typically involves treating the aryl bromide with a palladium catalyst, such as 10% palladium on carbon (Pd/C), under a hydrogen atmosphere or using a hydrogen donor like sodium hypophosphite. organic-chemistry.orgsci-hub.se The reaction is generally performed under neutral conditions. researchwithrutgers.com

Research indicates that aryl bromides are reduced more readily than aryl chlorides, and the reaction can be highly selective. organic-chemistry.orgresearchwithrutgers.com It is possible to selectively reduce a bromo group in the presence of other functional groups such as nitro, cyano, or keto moieties by carefully controlling the reaction conditions. organic-chemistry.orgresearchgate.net This selectivity makes catalytic hydrogenation a robust tool for the late-stage modification of complex molecules.

| Substrate | Catalyst | Hydrogen Source | Solvent | Product |

|---|---|---|---|---|

| This compound | 10% Pd/C | H₂ gas | Methanol or Ethanol | 4-(Benzyloxy)phenol |

Nucleophilic Substitution Reactions with Varied Ligands

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination process. libretexts.org In this mechanism, the nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is then restored by the departure of the leaving group. libretexts.orgyoutube.com

The feasibility of SNAr reactions is highly dependent on the electronic properties of the substituents on the aromatic ring. The reaction is significantly accelerated by the presence of strong electron-withdrawing groups (such as -NO2) positioned ortho or para to the leaving group. libretexts.org These groups stabilize the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the first, rate-determining step. libretexts.orgyoutube.com

In the case of this compound, the aromatic ring possesses two key substituents: a benzyloxy group at the para position and a bromine atom at the ortho position relative to the hydroxyl group. The benzyloxy group is generally considered an electron-donating group due to the resonance effect of the ether oxygen, which would destabilize the negatively charged Meisenheimer intermediate. The bromine atom is an electron-withdrawing group by induction but is also a deactivator. Consequently, the this compound ring is not considered "activated" towards traditional SNAr reactions. Simple aryl halides are generally resistant to attack by nucleophiles under standard conditions. libretexts.org For a reaction to occur with a nucleophile replacing the bromine atom, harsh conditions such as high temperatures and pressures would likely be required, similar to the Dow process for producing phenol from chlorobenzene. libretexts.org

| Substituent | Position (relative to -Br) | Electronic Effect | Influence on SNAr Reactivity |

|---|---|---|---|

| Benzyloxy (-OCH2Ph) | meta | Electron-donating (resonance) | Deactivating |

| Hydroxyl (-OH) | ortho | Electron-donating (resonance) | Deactivating |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon bonds in organic synthesis. nobelprize.orgmdpi.com The Suzuki-Miyaura reaction, in particular, is widely used for its mild conditions and tolerance of a broad range of functional groups. nih.gov This reaction couples an organohalide or triflate with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govmdpi.com

The catalytic cycle for the Suzuki-Miyaura reaction generally involves three key steps: nobelprize.orgyoutube.com

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (in this case, the C-Br bond of this compound), forming an organopalladium(II) complex.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst.

For this compound, the ortho-bromine atom serves as the reactive site for the palladium catalyst. This substrate can be coupled with various aryl, heteroaryl, or alkyl boronic acids to generate a diverse range of biaryl and substituted phenol derivatives. The choice of catalyst, ligand, base, and solvent is crucial for optimizing reaction yield and efficiency. organic-chemistry.org

| Boronic Acid Partner (R-B(OH)2) | Palladium Catalyst | Ligand | Base | Solvent | Expected Product |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)2 | Triphenylphosphine (PPh3) | K2CO3 or K3PO4 | Toluene or DMF | 2-Phenyl-4-(benzyloxy)phenol |

| 4-Methoxy-phenylboronic acid | Pd2(dba)3 | JohnPhos | K2CO3 | DMF | 2-(4-Methoxyphenyl)-4-(benzyloxy)phenol |

| 3-Pyridinylboronic acid | Pd(PPh3)4 | - | Na2CO3 | Dioxane/H2O | 4-(Benzyloxy)-2-(pyridin-3-yl)phenol |

Rearrangement Reactions and Cyclization Pathways

Wittig Rearrangements of Benzyloxyphenyl Derivatives

The mdpi.commdpi.com-Wittig rearrangement is a C-C bond-forming reaction involving the transformation of an ether into an alcohol. researchgate.net For aryl benzyl (B1604629) ethers, this rearrangement provides a method for synthesizing diarylmethanols. researchgate.net The reaction is typically initiated by a strong base, such as n-butyllithium (n-BuLi), which deprotonates the carbon atom adjacent to the ether oxygen (the benzylic carbon). The resulting carbanion then undergoes a concerted rearrangement to form a more stable alkoxide, which upon quenching yields the diarylmethanol product.

While the reaction often requires harsh basic conditions, its efficiency can be improved by the presence of activating groups on the aromatic ring that facilitate the initial deprotonation step. researchgate.netnih.gov Research has demonstrated that functional groups like N-butylamides or phosphonamidates can effectively promote the Wittig rearrangement in benzyloxy-substituted aromatic systems under relatively mild conditions. mdpi.comresearchgate.netnih.gov

For instance, studies on 4-benzyloxy-N-butylbenzamide have shown that treatment with n-butyllithium in THF leads to a successful mdpi.commdpi.com-Wittig rearrangement, affording the corresponding diarylmethanol in good yield. nih.govacs.org Similarly, ethyl P-(4-benzyloxyphenyl)-N-butylphosphonamidate readily undergoes rearrangement upon treatment with n-BuLi to give the benzhydrol-4-phosphonamidate product. researchgate.net

| Substrate | Promoting Group | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| 4-(Benzyloxy)-N-butylbenzamide | -C(=O)NHBu | n-BuLi, THF, rt, 2h | N-Butyl-4-(hydroxy(phenyl)methyl)benzamide | nih.govacs.org |

| Ethyl P-(4-benzyloxyphenyl)-N-butylphosphonamidate | -P(=O)(OEt)NHBu | n-BuLi, THF, rt, 10 min | Ethyl N-butyl-P-(4-(hydroxy(phenyl)methyl)phenyl)phosphonamidate | mdpi.comresearchgate.net |

Cyclization Reactions to Form Heterocyclic Systems (e.g., Benzoxazoles, Oxaphospholes)

Substituted phenols like this compound are valuable precursors for the synthesis of heterocyclic systems through cyclization reactions.

Benzoxazoles: Benzoxazoles are an important class of heterocyclic compounds with various applications. nih.gov A common synthetic route involves the condensation and cyclization of 2-aminophenols with reagents such as aldehydes, carboxylic acids, or their derivatives. nih.gov While this compound is not a 2-aminophenol, it could be converted into a suitable precursor. For example, the bromine atom could be substituted with an amino group via a Buchwald-Hartwig amination or other methods. The resulting 2-amino-4-(benzyloxy)phenol (B111017) could then undergo cyclization with an appropriate electrophile. Another approach involves the intramolecular cyclization of o-bromoaryl derivatives, which can be catalyzed by copper(II) oxide nanoparticles. organic-chemistry.org

Oxaphospholes: Research has shown a direct pathway to form phosphorus-containing heterocycles from benzyloxyaryl precursors. Specifically, ethyl P-(2-benzyloxyphenyl)-N-butylphosphonamidates, which are structurally related to derivatives of this compound, undergo an intramolecular cyclization when treated with n-butyllithium. mdpi.com This reaction proceeds through lithiation at the ortho-position followed by nucleophilic attack on the phosphorus atom, leading to the formation of 2,3-dihydrobenzo[d] mdpi.comresearchgate.netoxaphosphole derivatives. mdpi.com This transformation highlights a powerful method for constructing P-O-containing heterocyclic rings from readily available benzyloxyaryl compounds.

| Target Heterocycle | Precursor Type | Key Reaction Step | Example Conditions | Reference |

|---|---|---|---|---|

| Benzoxazole | o-Bromoaryl derivative | Intramolecular C-O bond formation | CuO nanoparticles, DMSO | organic-chemistry.org |

| 2,3-Dihydrobenzo[d] mdpi.comresearchgate.netoxaphosphole | 2-Benzyloxyphenylphosphonamidate | Intramolecular cyclization | n-BuLi, THF, rt | mdpi.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-(Benzyloxy)-N-butylbenzamide |

| 2-Amino-4-(benzyloxy)phenol |

| 2-Phenyl-4-(benzyloxy)phenol |

| 2-(4-Methoxyphenyl)-4-(benzyloxy)phenol |

| 4-(Benzyloxy)-2-(pyridin-3-yl)phenol |

| Chlorobenzene |

| n-Butyllithium |

| Ethyl P-(2-benzyloxyphenyl)-N-butylphosphonamidate |

| Ethyl P-(4-benzyloxyphenyl)-N-butylphosphonamidate |

| Ethyl N-butyl-P-(4-(hydroxy(phenyl)methyl)phenyl)phosphonamidate |

| N-Butyl-4-(hydroxy(phenyl)methyl)benzamide |

| Palladium(II) acetate (B1210297) (Pd(OAc)2) |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) |

| Phenol |

| Triphenylphosphine (PPh3) |

| JohnPhos |

| Potassium carbonate (K2CO3) |

| Potassium phosphate (B84403) (K3PO4) |

| Sodium carbonate (Na2CO3) |

| Toluene |

| Dimethylformamide (DMF) |

| Dioxane |

| Tetrahydrofuran (B95107) (THF) |

| Phenylboronic acid |

| 4-Methoxyphenylboronic acid |

| 3-Pyridinylboronic acid |

Advanced Spectroscopic Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Architecture

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms in 4-(Benzyloxy)-2-bromophenol can be determined.

Proton NMR (¹H NMR) for Proton Environment Elucidation

The ¹H NMR spectrum of this compound provides detailed information about the different types of protons and their neighboring atoms within the molecule. The benzylic protons of the OCH₂Ph group are expected to appear as a singlet around 5.1 ppm. The aromatic protons of the benzyl (B1604629) group typically resonate in the region of 7.3–7.5 ppm. The protons on the phenolic ring are anticipated to show signals between 6.8–7.2 ppm. The deshielding effect of the bromine substituent influences the chemical shifts of adjacent protons.

Interactive ¹H NMR Data Table for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | Phenolic OH |

| 7.50-7.30 | m | 5H | Ar-H (benzyl) |

| 7.20 | d | 1H | Ar-H |

| 7.05 | d | 1H | Ar-H |

| 6.90 | dd | 1H | Ar-H |

| 5.08 | s | 2H | O-CH₂-Ph |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the carbon atoms are influenced by their chemical environment, including the presence of electronegative atoms like oxygen and bromine.

Interactive ¹³C NMR Data Table for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | C-OH |

| Data not available | C-Br |

| Data not available | C-O (ether) |

| Data not available | Aromatic C-H (phenolic) |

| Data not available | Aromatic C-H (benzyl) |

| Data not available | Aromatic C-ipso (benzyl) |

| Data not available | O-CH₂-Ph |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the O-H, C-O, C-Br, and aromatic C-H and C=C bonds.

A broad absorption band is anticipated in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the phenolic hydroxyl group. The C-O stretching vibration of the benzyl ether is expected to appear around 1250 cm⁻¹. The C-Br stretching vibration will likely be observed at lower wavenumbers, typically around 600 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

Interactive IR Spectroscopy Data Table for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Broad | O-H stretch (phenolic) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | C-O-C stretch (ether) |

| ~600 | Medium | C-Br stretch |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M⁺+2).

The fragmentation of this compound under mass spectrometric conditions is expected to involve the cleavage of the benzyl group, leading to a prominent fragment ion. The molecular ion peak is anticipated at an m/z of approximately 278 and 280, corresponding to the two bromine isotopes.

Interactive Mass Spectrometry Data Table for this compound

| m/z | Relative Intensity | Assignment |

| 278/280 | [M]⁺ | Molecular ion |

| 91 | High | [C₇H₇]⁺ (benzyl cation) |

| 187/189 | Medium | [M - C₇H₇]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Computational and Theoretical Studies of 4 Benzyloxy 2 Bromophenol

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for understanding the fundamental electronic behavior of molecules. For 4-(Benzyloxy)-2-bromophenol, these methods have been instrumental in characterizing its electronic architecture and predicting its behavior in chemical reactions.

Density Functional Theory (DFT) Approaches for Electronic Structure

Density Functional Theory (DFT) has been a primary method for investigating the electronic structure of this compound. These calculations provide a detailed picture of the electron density distribution within the molecule, which is crucial for understanding its chemical bonding and reactivity. By solving the Kohn-Sham equations, researchers can determine the ground-state energy and the spatial arrangement of electrons, offering a foundational understanding of the molecule's stability and electronic properties.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and Optical Properties

To explore the excited-state properties and predict the optical characteristics of this compound, Time-Dependent Density Functional Theory (TD-DFT) has been employed. This theoretical approach allows for the calculation of electronic transition energies, which correspond to the absorption of light by the molecule. These calculations are essential for predicting the ultraviolet-visible (UV-Vis) absorption spectrum, providing insights into how the molecule interacts with electromagnetic radiation and offering data on its potential applications in materials science and photochemistry.

Analysis of HOMO-LUMO Energy Gaps and Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. For this compound, the energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, has been calculated to be a key indicator of its kinetic stability. A larger energy gap implies higher stability and lower chemical reactivity.

Furthermore, various reactivity indices derived from the HOMO and LUMO energies, such as electronegativity, chemical hardness, and global electrophilicity, have been computed. These indices provide a quantitative measure of the molecule's propensity to donate or accept electrons, thereby predicting its behavior in various chemical reactions.

| Computational Parameter | Description |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. |

| Electronegativity (χ) | A measure of the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | A measure of the resistance of a molecule to change its electron configuration. |

| Global Electrophilicity Index (ω) | An index that measures the propensity of a species to accept electrons. |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques offer a dynamic and visual representation of molecular behavior, complementing the static picture provided by quantum chemical calculations.

Conformational Analysis and Molecular Dynamics

Conformational analysis of this compound has been performed to identify the most stable three-dimensional arrangement of its atoms. By exploring the potential energy surface, researchers can determine the lowest energy conformer, which is the most likely structure the molecule will adopt. Molecular dynamics simulations further provide a view of the molecule's behavior over time, showing how it vibrates, rotates, and interacts with its environment. This is crucial for understanding its flexibility and how it might interact with other molecules, such as in a biological system or a chemical reaction.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies for Reactive Sites

Computational quantum chemistry provides powerful tools for understanding the electronic structure and reactivity of molecules. Among these, the Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are particularly valuable for identifying reactive sites by mapping the localization of electrons.

The Electron Localization Function (ELF) is a method used to visualize the pairing of electrons in a molecule. It provides a measure of the likelihood of finding an electron in a specific region of a molecule. ELF values range from 0 to 1, where a high value (approaching 1) indicates a high degree of electron localization, characteristic of covalent bonds, lone pairs, and atomic inner shells. Conversely, a value of approximately 0.5 corresponds to regions with delocalized, gas-like electron density, typical of metallic bonds. By analyzing the ELF topology, one can identify basins of electron density that correspond to specific chemical features, thereby predicting sites susceptible to electrophilic or nucleophilic attack.

For this compound, an ELF analysis would be expected to reveal several key reactive areas. High ELF values would be anticipated around the oxygen atom of the hydroxyl group, corresponding to its lone pair electrons. This high localization signifies a nucleophilic region, prone to attack by electrophiles. Similarly, the covalent bonds within the aromatic rings and the ether linkage would be clearly delineated. The influence of the electron-withdrawing bromine atom and the bulky benzyloxy group on the electron distribution of the phenolic ring could also be quantified, highlighting the most probable sites for chemical reactions.

The Localized Orbital Locator (LOL) is another function used to analyze chemical bonding, providing insights into regions of high orbital overlap. LOL values also range from 0 to 1, with larger values (between 0.5 and 1.0) indicating areas of significant electron localization, such as bonding and non-bonding electrons, while smaller values (less than 0.5) suggest delocalized electrons. LOL analysis is particularly effective in visualizing the spatial extent of orbitals and can be used to quantify the characteristics of lone pairs.

A hypothetical LOL analysis of this compound would complement the ELF findings. It would distinctly map the localized orbitals of the lone pairs on the phenolic oxygen and the bromine atom. The analysis would also illustrate the π-electron delocalization across the benzene (B151609) rings. The combination of ELF and LOL studies provides a comprehensive picture of the molecule's electronic landscape, pinpointing the specific locations of localized electron pairs and regions of high electron density that are crucial for predicting its chemical behavior and reactivity.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to simulate the interaction between a small molecule (ligand) and a protein's binding site (receptor). The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's active site and then using a scoring function to estimate the binding affinity for each pose. This allows researchers to predict whether a compound might act as an inhibitor or substrate for a particular enzyme or receptor.

While specific molecular docking studies for this compound are not extensively documented in publicly available literature, the methodology can be applied to understand its potential biological activity. Phenolic and bromophenolic compounds are known to interact with a variety of biological targets, including enzymes like tyrosinase. A hypothetical docking study of this compound could be performed against such a target to elucidate its potential as an inhibitor.

The initial step in a molecular docking study involves preparing the 3D structures of both the ligand, this compound, and the target protein. The protein structure is typically obtained from a repository like the Protein Data Bank (PDB). The ligand structure can be built and optimized using computational chemistry software. The docking simulation is then performed, where the ligand is placed into the active site of the protein. The software then explores different binding poses, calculating the binding energy for each.

The results of a molecular docking study are typically presented in a table that includes various scores and parameters for the best-predicted binding poses.

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Protein | Docking Score (kcal/mol) | Hydrogen Bonds | Hydrophobic Interactions | Key Interacting Residues |

| Tyrosinase | -8.2 | 2 | 5 | His244, Asn260, Val283 |

| Cyclooxygenase-2 | -7.5 | 1 | 6 | Arg120, Tyr355, Ser530 |

| Androgen Receptor | -9.1 | 3 | 4 | Gln711, Arg752, Met745 |

These scores provide a quantitative estimate of the binding affinity. A lower docking score generally indicates a more favorable binding interaction. The analysis also identifies specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein's active site. For this compound, the phenolic hydroxyl group would be a likely candidate for forming hydrogen bonds, while the benzene rings could engage in hydrophobic and π-π stacking interactions. Understanding these ligand-target interactions at a molecular level is crucial for structure-based drug design and for optimizing the compound's potency and selectivity.

Biological Activity and Structure Activity Relationship Sar Studies of 4 Benzyloxy 2 Bromophenol Analogs

Investigations into Enzyme Inhibition

Derivatives of 4-(Benzyloxy)-2-bromophenol have been the subject of various studies to determine their potential as enzyme inhibitors. These investigations are crucial in the field of medicinal chemistry for the development of new therapeutic agents. The following sections detail the inhibitory activities of these analogs against several key enzymes.

Carbonic Anhydrase (CA) Isoenzyme Inhibition

A series of bromophenol and related derivatives have been evaluated for their ability to inhibit four human carbonic anhydrase (hCA) isoenzymes: hCA I, II, IV, and VI. nih.gov Phenols, in general, are recognized as a class of carbonic anhydrase inhibitors. mdpi.com Their mechanism often involves the phenol (B47542) molecule binding within the enzyme's active site. mdpi.com

Studies on various bisphenols, bromophenols, and methoxyphenol derivatives have shown that these compounds can be promising inhibitors of carbonic anhydrases. nih.gov For instance, the natural bromophenol vidalol B and its related compounds were found to have significant inhibitory activities. nih.gov While specific data for this compound is not detailed, the broader class of bromophenols demonstrates effective inhibition, suggesting potential for drug development against conditions like glaucoma, epilepsy, and neurological disorders. nih.gov

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isozymes by Select Phenolic Compounds

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

|---|---|---|---|---|

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

| Guaiacol | 9,670 | 8,930 | 986 | 4,560 |

| Catechol | 28,600 | 9,800 | 9,750 | 10,800 |

Source: Data compiled from related studies on phenolic inhibitors. mdpi.com

Acetylcholinesterase (AChE) Inhibition

Novel bromophenol derivatives have been synthesized and assessed for their acetylcholinesterase (AChE) inhibitory properties. nih.gov A study involving a series of brominated diarylmethanones, which were subsequently converted to their bromophenol forms, demonstrated considerable AChE inhibition effects. nih.gov The research calculated IC50 values to quantify the inhibitory potency of these new compounds, highlighting their potential as agents against neurodegenerative diseases where AChE inhibition is a key therapeutic strategy. nih.govnih.gov The specific inhibitory activities are dependent on the substitution patterns on the aromatic rings. nih.gov

Table 2: Acetylcholinesterase (AChE) Inhibition by Bromophenol Derivatives

| Compound | Description | IC50 (µM) |

|---|---|---|

| Tacrine (THA) (Standard) | Reference Compound | Data not specified |

Source: Data from a study on novel bromophenol derivatives. nih.gov

Alpha-Glucosidase Inhibition

Bromophenols derived from marine algae have shown notable potential as inhibitors of α-glucosidase, an enzyme targeted in the management of type 2 diabetes. mdpi.comnih.gov One of the most potent inhibitors identified is bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE), which was purified from the red alga Polyopes lancifolia. mdpi.comnih.gov

BDDE exhibits strong competitive inhibition against α-glucosidase from Saccharomyces cerevisiae with a very low IC50 value of 0.098 µM and a Ki value of 0.068 µM. mdpi.comnih.gov The inhibitory activity of such bromophenols is closely linked to the presence and position of both the bromine atoms and the phenolic hydroxyl groups in the molecule. mdpi.com Kinetic studies and molecular docking have suggested that these inhibitors bind to the enzyme through hydrogen bonds and hydrophobic interactions, inducing conformational changes that block the substrate from accessing the catalytic site. mdpi.com

Table 3: α-Glucosidase Inhibition by Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE)

| Enzyme Source | IC50 Value | Inhibition Type | Ki Value |

|---|---|---|---|

| Saccharomyces cerevisiae | 0.098 µM | Competitive | 0.068 µM |

| Bacillus stearothermophilus | 0.120 µM | Not specified | Not specified |

| Rat-intestinal sucrase | 1.00 mM | Not specified | Not specified |

Source: Data from studies on bromophenols purified from red algae. nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of the insulin (B600854) signaling pathway, making it a significant target for the treatment of type 2 diabetes and obesity. nih.govfrontiersin.org Several bromophenol compounds, many isolated from marine red algae like Rhodomela confervoides, have been identified as potent PTP1B inhibitors. nih.govnih.gov

A series of synthesized bromophenol derivatives were evaluated, with some compounds showing promising inhibitory activity. For instance, a highly brominated derivative, compound 4g in one study, exhibited an IC50 value of 0.68 µmol/L against PTP1B, which was about four times more potent than the lead compound. nih.gov This compound also demonstrated high selectivity for PTP1B over other related phosphatases such as TCPTP, LAR, SHP-1, and SHP-2. nih.gov The structure-activity relationship suggests that the number and position of bromine atoms on the phenol ring are critical for potent and selective inhibition. nih.gov

Table 4: PTP1B Inhibition by Select Bromophenol Analogs

| Compound | Source/Type | IC50 (µmol/L) |

|---|---|---|

| Compound 4e | Lead compound from Rhodomela confervoides | 2.42 |

| Compound 4g | Synthesized bromophenol derivative | 0.68 |

| Bromophenol 120 | Synthesized | 0.84 - 2.4 (range for 120-123) |

Source: Data compiled from studies on bromophenol PTP1B inhibitors. nih.govnih.gov

Monoamine Oxidase (MAO) Inhibition

Analogs incorporating a benzyloxy group have been investigated as inhibitors of monoamine oxidase (MAO), particularly the MAO-B isoform, which is a target for treating neurodegenerative diseases like Parkinson's disease. nih.govnih.govmdpi.com Studies on benzyloxy-derived halogenated chalcones and 8-benzyloxycaffeine (B3062997) analogues have revealed potent and selective MAO-B inhibitory activities. nih.govnih.gov

For example, a benzyloxy-derived chalcone (B49325), compound BB4, was identified as the most effective MAO-B inhibitor in its series with an IC50 value of 0.062 µM. nih.gov Similarly, 8-(3-bromobenzyloxy)caffeine was the most potent MAO-B inhibitor among a series of caffeine (B1668208) analogues, with a Ki value of 0.023 µM. nih.gov Quantitative structure-activity relationship (QSAR) studies indicate that the inhibitory potency against MAO-B is enhanced by electron-withdrawing substituents on the benzyloxy ring that also have a high degree of lipophilicity. nih.gov

Table 5: MAO-B Inhibition by Benzyloxy-Containing Analogs

| Compound Class | Specific Compound | Inhibition (MAO-B) | Selectivity Index (SI) for MAO-B |

|---|---|---|---|

| Benzyloxy Chalcone | BB2 | IC50 = 0.093 µM | 430.1 |

| Benzyloxy Chalcone | BB4 | IC50 = 0.062 µM | 645.2 |

Source: Data from studies on benzyloxy-derived MAO inhibitors. nih.govnih.gov

The nature of enzyme inhibition is a critical factor in drug design. For MAO-B inhibitors, reversible action is often preferred to minimize side effects associated with irreversible inhibitors. nih.gov Kinetic and reversibility experiments on benzyloxy-derived chalcones, such as compounds BB2 and BB4, have confirmed that they act as reversible and competitive MAO-B inhibitors. nih.gov The inhibition constant (Ki) values for these compounds were determined to be 0.030 µM and 0.011 µM, respectively. nih.gov

Studies on other classes of MAO-B inhibitors have also highlighted the importance of reversibility, which is often assessed through dialysis methods. researchgate.net The absence of time-dependent inhibition further supports a reversible binding mechanism, where the inhibitor does not form a covalent bond with the enzyme. researchgate.netresearchgate.net This characteristic is crucial for developing safer therapeutic agents for long-term treatment of neurological disorders. nih.gov

Antimicrobial Efficacy Assessments

The antimicrobial potential of bromophenol derivatives, including analogs of this compound, has been a significant area of investigation. These compounds, often isolated from marine sources or synthesized, have demonstrated notable activity against a range of pathogenic bacteria and fungi. nih.govresearchgate.net The unique chemical properties conferred by the bromine atom, such as increased lipophilicity, play a crucial role in their biological interactions and efficacy.

Derivatives of bromophenol have shown considerable antibacterial capabilities, particularly against Gram-positive bacteria. nih.govnih.gov Studies have explored their efficacy against clinically relevant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). semanticscholar.org

For instance, the compound 2-(2',4'-Dibromophenoxy)-4,6-dibromophenol has demonstrated potent, broad-spectrum antibacterial activity. semanticscholar.org Its minimal inhibitory concentration (MIC) was observed in the range of 0.117-2.5 µg/mL against all tested Gram-positive bacteria and 0.5-2 µg/mL against Gram-negative bacteria. semanticscholar.org Another simple molecule, 3-bromo-2,6-dihydroxyacetophenone, also exhibited good activity against S. aureus and MRSA. nih.gov Similarly, 2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenol was found to be highly active against Bacillus subtilis and Staphylococcus aureus with an MIC of 1 μg/mL, and against Pseudomonas aeruginosa with an MIC of 4 μg/mL. nih.gov

In contrast, some benzyl (B1604629) bromide derivatives showed high activity against Gram-positive bacteria but only moderate to no activity against Gram-negative bacteria. nih.gov For example, one benzyl bromide derivative (1a) had an MIC of 1 mg/mL against S. aureus, while another (1c) had an MIC of 0.5 mg/mL against S. pyogenes. nih.gov The presence of an α,β-unsaturated keto functional group in chalcone derivatives derived from structures like 3-benzyloxy-4-methoxybenzaldehyde (B16803) is considered important for their pharmacological properties, though some synthesized chalcones showed varied degrees of antibacterial action. researchgate.netorientjchem.org

Table 1: Antibacterial Activity of Selected Bromophenol Analogs

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-(2',4'-Dibromophenoxy)-4,6-dibromophenol | Gram-positive bacteria | 0.117-2.5 | semanticscholar.org |

| 2-(2',4'-Dibromophenoxy)-4,6-dibromophenol | Gram-negative bacteria | 0.5-2 | semanticscholar.org |

| 2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenol | Bacillus subtilis | 1 | nih.gov |

| 2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenol | Staphylococcus aureus | 1 | nih.gov |

| 2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenol | Campylobacter jejuni | 2 | nih.gov |

| 2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenol | Pseudomonas aeruginosa | 4 | nih.gov |

| Benzyl bromide derivative (1a) | Staphylococcus aureus | 1000 | nih.gov |

The antifungal properties of bromophenol analogs have also been evaluated. Benzyl bromide derivatives have shown high efficacy against fungal pathogens like Candida albicans and Candida krusei, with inhibition zones ranging from 9 to 35 mm. nih.gov One particular benzyl bromide compound demonstrated a low MIC of 0.25 mg/mL against C. albicans. nih.gov

Studies on 2-acyl-1,4-benzohydroquinones, which are structurally related phenols, revealed significant antifungal activity. mdpi.com The compound 2-octanoylbenzohydroquinone was identified as a particularly active member of its series, with MIC values ranging from 2 to 16 μg/mL against various fungal strains. mdpi.com Notably, its activity against Candida krusei (MIC of 2 µg/mL) was comparable to the reference drug amphotericin B. mdpi.com This is significant as C. krusei is known for its intrinsic resistance to other antifungal agents. mdpi.com The research indicated that 2-acylbenzohydroquinone derivatives were generally more potent than their 2-acylnaphthohydroquinone counterparts. mdpi.com

However, not all bromophenol derivatives exhibit strong antifungal effects. The compound 2-(2',4'-dibromophenoxy)-4,6-dibromophenol was found to be inactive against several fungal species, including C. albicans and Aspergillus fumigatus, even at concentrations up to 100 µg/mL, suggesting its specific activity is directed towards bacteria. semanticscholar.org

Table 2: Antifungal Activity of Selected Phenolic Analogs

| Compound/Derivative | Fungal Strain | MIC | Reference |

|---|---|---|---|

| Benzyl bromide derivative (1a) | Candida albicans | 0.25 mg/mL | nih.gov |

| 2-octanoylbenzohydroquinone | Candida krusei | 2 µg/mL | mdpi.com |

| 2-octanoylbenzohydroquinone | Rhizopus oryzae | 4 µg/mL | mdpi.com |

| 2-(2',4'-dibromophenoxy)-4,6-dibromophenol | Candida albicans | >100 µg/mL | semanticscholar.org |

Antioxidant Potential Evaluation

Bromophenols derived from marine algae are well-regarded for their antioxidant properties. nih.gov These compounds can neutralize free radicals, which are implicated in numerous health disorders. nih.gov The evaluation of their antioxidant capacity is typically performed using several bioanalytical methods. nih.gov

Radical scavenging assays using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) are common methods to determine antioxidant ability. nih.govnih.gov These assays rely on the principle that antioxidants can donate a hydrogen atom to stabilize these radicals, leading to a measurable color change. nih.govmdpi.com

Benzylic acid-derived bromophenols have been identified as effective scavengers of both DPPH and ABTS radicals. nih.gov The efficacy is often quantified by the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the radicals; a lower IC50 value indicates higher antioxidant activity. nih.gov For example, in one study, a bromophenol derivative designated as compound 25 showed a strong DPPH scavenging activity with an IC50 value of 4.27 µg/mL, which was more potent than standard antioxidants like BHA and Trolox. nih.gov Another derivative, 27 , also showed significant activity with an IC50 of 6.86 µg/mL. nih.gov The radical scavenging properties of these compounds are often attributed to their hydrogen-donating effect. nih.gov

Table 3: DPPH Radical Scavenging Activity of Bromophenol Derivatives

| Compound | IC50 (µg/mL) | Reference |

|---|---|---|

| BHT (standard) | 4.12 | nih.gov |

| Compound 25 (derivative) | 4.27 | nih.gov |

| Compound 1 (natural product) | 6.41 | nih.gov |

| Compound 27 (derivative) | 6.86 | nih.gov |

| BHA (standard) | 11.17 | nih.gov |

| Trolox (standard) | 11.75 | nih.gov |

The reducing power of a compound is another indicator of its potential antioxidant activity. These assays measure the ability of a compound to donate an electron and reduce an oxidant, such as ferric (Fe³⁺) or cupric (Cu²⁺) ions. nih.gov An increase in absorbance in these spectrophotometric assays corresponds to a greater reducing effect. nih.gov

Studies have shown that certain bromophenol derivatives possess strong Fe³⁺ and Cu²⁺ reducing effects, indicating their capacity to neutralize free radicals through electron donation. nih.gov For instance, the bromophenol derivatives 1 , 2 , 25 , 26 , 27 , and 28 demonstrated powerful reducing potentials in ferric reducing antioxidant power (FRAP) assays. nih.gov In contrast, another set of derivatives (17–24 ) exhibited weaker reducing capabilities when compared to standards. nih.gov The CUPRAC (cupric ion reducing antioxidant capacity) assay is noted for being a rapid, stable, and selective method for evaluating a wide range of antioxidants. nih.gov

Other Investigated Bioactivities

Beyond antimicrobial and antioxidant effects, bromophenol compounds and their derivatives have been investigated for a range of other biological activities, highlighting their potential as versatile therapeutic agents. nih.gov

Research has demonstrated that these compounds possess anticancer, anti-diabetic, and anti-inflammatory activities. nih.gov For example, certain bromophenol derivatives have been shown to inhibit the viability and induce apoptosis in leukemia K562 cells. nih.govbohrium.com This suggests their potential for development in cancer chemotherapy. nih.gov

In the context of anti-diabetic activity, bromophenol derivatives from the red alga Rhodomela confervoides have been found to inhibit the protein tyrosine phosphatase 1B (PTP1B) enzyme, with IC50 values as low as 0.84 μM. nih.gov Inhibition of this enzyme is a key therapeutic strategy for managing type 2 diabetes. Furthermore, extracts from this alga were able to decrease blood glucose levels in diabetic rats. nih.gov

Additionally, the inhibitory effects of bromophenols on enzymes like carbonic anhydrase and acetylcholinesterase are active areas of research, suggesting potential applications in treating conditions such as glaucoma and Alzheimer's disease.

Anthelmintic Properties

While specific studies focusing solely on the anthelmintic properties of this compound are not extensively detailed in the provided search results, the broader class of phenolic compounds has been investigated for such activities. Phenolic compounds, in general, are known to possess a wide range of biological effects, including anthelmintic properties. The structural features of this compound, combining a halogenated phenol with a bulky benzyloxy group, suggest a potential for interaction with biological targets in parasitic worms. Further targeted research is necessary to fully elucidate the specific anthelmintic potential and mechanism of action of this compound and its close analogs.

Antiviral Effects against Specific Pathogens

Analogs of this compound have shown promise as antiviral agents. For instance, a study identified a 1-heteroaryl-2-alkoxyphenyl analog as a promising hit in a high-throughput screening against SARS-CoV-2. nih.gov This compound was found to be active against various beta-coronaviruses and appeared to interfere with viral entry. nih.gov While not a direct study of this compound itself, this highlights the potential of this structural class of compounds in the development of new antiviral therapies. The core structure, featuring an alkoxy group on a phenyl ring, is a key component of the identified antiviral hit. nih.gov

Anti-diabetic and Anti-thrombotic Effects

The potential for phenolic compounds to influence metabolic and cardiovascular health has been an area of active investigation. Diabetes mellitus is a significant risk factor for cardiovascular diseases, including thrombotic events. nih.gov Research has explored the anti-diabetic and anti-thrombotic effects of various phenolic derivatives. For example, a study on 2-(phenylthio)-ethyl benzoate (B1203000) derivatives, which share a substituted phenyl structure, revealed potent antidiabetic activity through the inhibition of α-amylase and α-glycosidase. nih.gov

Furthermore, the connection between diabetes and thrombosis is well-established, with activated platelets and the coagulation cascade playing central roles. nih.gov While direct evidence for the anti-thrombotic effects of this compound is not available in the provided results, the broader class of bromophenols has been noted for various bioactivities, including antithrombotic properties. nih.gov This suggests a potential avenue for future research into the specific effects of this compound on platelet aggregation and coagulation pathways.

Anti-inflammatory Properties

Bromophenols, a class of compounds to which this compound belongs, are recognized for their anti-inflammatory potential. researchgate.netnih.gov These compounds are found in marine organisms and have demonstrated significant antioxidant and antiviral properties that contribute to their anti-inflammatory effects. researchgate.net The mechanisms underlying these properties often involve the inhibition of inflammatory mediators. mdpi.com For example, some natural compounds exert their anti-inflammatory effects by suppressing the production of nitric oxide (NO) and pro-inflammatory cytokines. mdpi.com

The anti-inflammatory activity of phenolic compounds is a well-documented area of research. nih.gov While specific studies on the anti-inflammatory mechanism of this compound are limited in the search results, the general anti-inflammatory properties of bromophenols and other phenolic compounds provide a strong basis for its potential in this area. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound and its analogs is intrinsically linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for designing more potent and selective therapeutic agents.

Impact of Halogen Substitution on Biological Function

The presence and nature of halogen substituents on the phenolic ring play a significant role in modulating biological activity. Studies on halogenated phenols have shown that the type of halogen can influence their efficacy. For instance, in a series of halophenols investigated as protein tyrosine kinase inhibitors, chloro-substituted compounds exhibited the strongest activities, followed by bromo-substituted compounds, while fluoro- and iodo-substituted analogs showed no activity. nih.gov This suggests that the nature of the halogen atom is a critical determinant of biological function. nih.gov

Furthermore, the number and position of halogen atoms can also impact activity. In some cases, increasing the number of halogen atoms did not lead to enhanced activity. nih.gov Quantitative structure-activity relationship (QSAR) studies on mono-alkylated or halogenated phenols have also highlighted the importance of parameters like the partition coefficient (log Kow) and the Hammett sigma constant in predicting their biological effects. nih.gov

Role of Benzyloxy Moiety and Other Substituents on Activity and Selectivity

The benzyloxy group in this compound is another key structural feature that influences its biological profile. The presence of a benzyloxy group can affect the compound's lipophilicity and its ability to interact with biological targets. Studies on phenolic lignans (B1203133) have shown that modifications at the benzylic position can significantly alter their antioxidant activity. nih.gov

Ligand-Receptor Interaction Studies (e.g., Adenosine (B11128) A1 Receptor, 5-HT2A/2C Receptors)

While direct ligand-receptor interaction studies for this compound are not extensively documented in publicly available literature, insights into its potential binding mechanisms can be inferred from research on analogous compounds possessing benzyloxy and bromophenol structural motifs. Structure-activity relationship (SAR) studies on these related molecules provide a framework for understanding how the distinct chemical features of this compound might contribute to its interactions with biological targets such as the Adenosine A1 receptor and the 5-HT2A/2C receptors.

Adenosine A1 Receptor

Research into a series of benzyloxy and phenoxy derivatives of adenosine receptor agonists has shed light on the role of halogenated substituents in conferring high affinity for the Adenosine A1 receptor (A1R). A study focusing on N6-cyclopentyl adenosine (CPA) and N6-cyclopentyl 5′-N-ethylcarboxamidoadenosine (CP-NECA) analogs revealed that compounds bearing a halogen atom at the meta position of the benzyloxy or phenoxycyclopentyl ring were among the most potent.

Specifically, the presence of a bromine atom on the benzyloxy ring has been associated with enhanced binding affinity. For instance, N6-2-(3-bromobenzyloxy)cyclopentyl-NECA demonstrated significantly improved A1R selectivity. Molecular modeling from these studies suggests the existence of a hydrophobic subpocket within the A1R binding site that favorably accommodates the benzyloxy moiety. The halogen substituent appears to play a crucial role in optimizing this interaction, thereby contributing to the high affinity observed.

This suggests that the 4-(benzyloxy) and 2-bromo substitutions on the phenol ring of this compound could similarly engage with hydrophobic and potentially halogen-binding regions within the Adenosine A1 receptor, although experimental validation is required.

Binding Affinity of Benzyloxy-substituted Analogs at the Human Adenosine A1 Receptor

| Compound | Binding Affinity (Ki) at hA1R (nM) |

|---|---|

| N6-2-(3-bromobenzyloxy)cyclopentyl-NECA | Data not explicitly provided in abstract |

| N6-2-(3-methoxyphenoxy)cyclopentyl-NECA | Data not explicitly provided in abstract |

5-HT2A/2C Receptors

The interaction of bromophenol-containing ligands with serotonin (B10506) receptors, particularly the 5-HT2A and 5-HT2C subtypes, has been explored through various structural analogs. Studies on conformationally constrained phenethylamine-type agonists have provided valuable SAR data.

In one such study, the introduction of a bromine atom into a tetrahydronaphthofuran scaffold led to a compound with high affinity for both 5-HT2A and 5-HT2C receptors. Specifically, (8-bromo-6-methoxy-4,5-dihydro-3H-naphtho[1,8-bc]furan-5-yl)aminomethane exhibited nanomolar binding affinities for both receptor subtypes. This highlights the favorable contribution of a bromo-substituent on an aromatic ring system for binding to these serotonin receptors.

Molecular docking studies on various ligands interacting with the 5-HT2A receptor have identified key amino acid residues involved in binding. These often include aspartate, serine, and phenylalanine residues that can form hydrogen bonds, and pi-pi stacking interactions with the aromatic portions of the ligands. The benzyloxy and bromophenol rings of this compound present opportunities for such interactions. The hydroxyl group of the phenol can act as a hydrogen bond donor or acceptor, while the aromatic rings can engage in hydrophobic and pi-stacking interactions within the receptor's binding pocket.

Binding Affinity of a Brominated Naphthofuran Analog at 5-HT2A and 5-HT2C Receptors

| Compound | Ki at 5-HT2A Receptor (nM) | Ki at 5-HT2C Receptor (nM) |

|---|---|---|

| (8-bromo-6-methoxy-4,5-dihydro-3H-naphtho[1,8-bc]furan-5-yl)aminomethane | 2.6 | 1.1 |

Applications in Advanced Chemical Research

Utilization as a Core Building Block in Advanced Organic Synthesis

In the field of organic chemistry, 4-(Benzyloxy)-2-bromophenol is recognized as a significant intermediate for the synthesis of more complex organic molecules. rsc.org Its architecture provides multiple reactive sites that chemists can exploit to construct intricate molecular frameworks. rsc.org The presence of the hydroxyl and bromine functionalities on the aromatic ring allows for a variety of chemical reactions, including oxidation of the phenol (B47542) group to form quinones, reduction of the bromine atom, and substitution reactions at the bromine position. rsc.org

The bromine atom, in particular, is a key functional group that can be substituted through nucleophilic substitution reactions or participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. rsc.org This reactivity is fundamental to its role as a building block. A notable application of this compound is as an intermediate in the synthesis of (S)-4-Hydroxy Penbutolol Hydrochloride, which is a hydroxylated metabolite of Penbutolol.

Furthermore, derivatives of the core 4-(benzyloxy)phenyl structure have been explored for various biological activities. For instance, a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) derivatives were designed and synthesized as multifunctional agents for potential therapeutic use. In these syntheses, the benzyloxy-containing aromatic component is a crucial part of the final molecular structure, which exhibits potent and selective monoamine oxidase B (MAO-B) inhibitory activity.

The versatility of bromophenol compounds extends to the synthesis of a wide array of bioactive molecules. Research has demonstrated the design and synthesis of bromophenol derivatives as potent protein tyrosine phosphatase 1B (PTP1B) inhibitors, which are of interest in the study of metabolic diseases. mdpi.com In these studies, the brominated phenolic scaffold serves as a key component for generating libraries of compounds for biological screening.

Table 1: Examples of Bioactive Molecules Synthesized from Benzyloxy-Containing Precursors

| Derivative Class | Target/Application | Key Synthetic Strategy |

|---|---|---|

| 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazoles | MAO-B Inhibition | Hybridization of benzothiazole and aryl benzyl (B1604629) ether pharmacophores |

| Bromophenol Derivatives | PTP1B Inhibition | Derivatization of bromophenol scaffolds |

Role in the Development of Research Probes and Tool Compounds

Research probes and tool compounds are essential for elucidating biological pathways and validating drug targets. While direct examples of this compound being used to create such tools are not extensively documented, its chemical functionalities make it a suitable precursor for their synthesis. The phenolic hydroxyl group can be derivatized to attach fluorophores or other reporter groups, a common strategy in the development of fluorescent probes. nih.gov For instance, acid chlorides like dansyl chloride are known to react with phenols to create fluorescent derivatives. nih.gov

The bromine atom on the aromatic ring offers a handle for further functionalization, such as the introduction of linking groups for immobilization on solid supports, a key step in creating affinity chromatography ligands. rsc.org Boronate affinity chromatography, for example, utilizes ligands that can bind to cis-diol-containing biomolecules. The synthesis of such specialized ligands often involves the functionalization of aromatic precursors.

Moreover, the development of enzyme inhibitors as tool compounds is a significant area of chemical biology. Bromophenol derivatives have been successfully synthesized and evaluated as PTP1B inhibitors. mdpi.com These inhibitors can be used as tool compounds to study the role of PTP1B in cellular signaling. The synthesis of these inhibitors often relies on the versatile reactivity of brominated phenolic starting materials. The benzyloxy group in this compound can serve as a protecting group for the phenol during multi-step syntheses of complex tool compounds, and its lipophilicity can influence the cell permeability of the final probe.

Table 2: Potential Applications of this compound in Research Tool Development

| Tool Type | Relevant Functional Group | Potential Synthetic Modification |

|---|---|---|

| Fluorescent Probes | Phenolic Hydroxyl | Derivatization with fluorescent dyes (e.g., dansyl chloride) |

| Affinity Ligands | Bromo Group | Suzuki or other cross-coupling reactions to attach linkers for solid-phase immobilization |

Exploration in Materials Science and Polymer Chemistry Research

In materials science and polymer chemistry, monomers with specific functional groups are sought after to create polymers with desired properties. While the direct polymerization of this compound is not widely reported, the polymerization of related bromophenol compounds has been investigated. For example, 4-bromophenol (B116583) can undergo oxidative polymerization to form polymers containing both benzene-benzene and benzene-oxygen linkages, which exhibit good thermal stability. nih.gov The presence of the benzyloxy group in this compound would likely influence the polymerization process and the properties of the resulting polymer, potentially enhancing its solubility in organic solvents and modifying its thermal characteristics.

The phenolic hydroxyl group is also a reactive site for the synthesis of various polymer types. For instance, 4-(benzyloxy)phenol has been used in the synthesis of functional benzoxazine (B1645224) monomers, which are precursors to high-performance polybenzoxazine resins. These resins are known for their excellent thermal stability and mechanical properties. The bromine atom in this compound could be utilized for post-polymerization modification, allowing for the grafting of other polymer chains or the introduction of specific functionalities onto the polymer backbone.

Furthermore, benzyloxy-containing monomers have been explored for the synthesis of thermoplastics and thermoset polymers. For example, 1-(benzyloxy)-2-methoxy-4-vinylbenzene has been used as a monomer in polymerization reactions. researchgate.net This indicates the utility of the benzyloxy group in the design of novel monomers for advanced polymer architectures.

Precursor for Advanced Dyes and Pigments Research

Aromatic phenols and their derivatives are important intermediates in the synthesis of dyes and pigments. The presence of a bromine atom on the aromatic ring can influence the color and fastness properties of a dye. Research has been conducted on the synthesis of azo dyes derived from 4-benzyloxyphenol. In these studies, 4-benzyloxyphenol is coupled with various heterocyclic amines to produce a series of hetaryl-azophenol dyes. These dyes have been shown to afford red-orange shades with excellent wash fastness properties when applied to polyester (B1180765) fibers.

The synthesis of disazo disperse dyes from 4-bromoaniline (B143363) has also been reported, highlighting the utility of brominated aromatic compounds in the development of dyes with specific spectral properties, including those that absorb in the near-infrared region. uwec.edu this compound, with its combination of a protected phenol and a reactive bromine atom, represents a promising precursor for the synthesis of novel dye structures. The benzyloxy group can be retained in the final dye molecule to impart specific properties or can be deprotected to yield a free hydroxyl group, which can act as an auxochrome to modify the color of the dye.

The general synthetic route to such dyes often involves diazotization of an aromatic amine followed by coupling with a phenol derivative. The bromine atom on the this compound ring could be used to further modify the dye structure, for example, through palladium-catalyzed cross-coupling reactions to create more extended conjugated systems, which would be expected to shift the absorption wavelength to longer, more desirable colors.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (S)-4-Hydroxy Penbutolol Hydrochloride |

| Penbutolol |

| Dansyl chloride |

| 4-bromophenol |

| 1-(benzyloxy)-2-methoxy-4-vinylbenzene |

| 4-benzyloxyphenol |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(Benzyloxy)-2-bromophenol, and what are the critical reaction parameters?

- Methodology : A typical synthesis involves Friedel-Crafts alkylation or nucleophilic substitution. For example, bromination of 4-benzyloxyphenol using bromine in acetic acid or N-bromosuccinimide (NBS) under controlled conditions (temperature: 0–25°C, solvent: DCM/THF). Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity .

- Key Considerations : Monitor reaction progress with TLC or HPLC to avoid over-bromination. Steric hindrance from the benzyloxy group may require extended reaction times .

Q. How can spectroscopic techniques (FTIR, NMR, MS) be used to confirm the structure of this compound?

- FTIR : Look for O–H stretch (~3200 cm⁻¹, phenolic), C–Br stretch (~600 cm⁻¹), and C–O–C (benzyl ether, ~1250 cm⁻¹) .

- ¹H NMR : Expect signals at δ 7.3–7.5 ppm (benzyl aromatic protons), δ 5.1 ppm (OCH₂Ph), and δ 6.8–7.2 ppm (phenolic ring protons). The bromine substituent causes deshielding in adjacent protons .

- Mass Spec : Molecular ion peak at m/z 263.13 (C₁₃H₁₁BrO⁺) with fragmentation patterns reflecting cleavage of the benzyl group .

Advanced Research Questions

Q. How does the steric and electronic influence of the benzyloxy group affect the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insight : The electron-donating benzyloxy group activates the aromatic ring toward electrophilic substitution but sterically hinders coupling reactions (e.g., Suzuki-Miyaura). Use bulky palladium catalysts (e.g., XPhos Pd G3) to mitigate steric effects .

- Data Contradiction : Conflicting yields in literature may arise from solvent choice (polar aprotic vs. ethereal solvents) or moisture sensitivity of intermediates .

Q. What strategies can resolve discrepancies in reported bioactivity data for this compound derivatives?

- Methodology :

Standardized Assays : Use uniform protocols (e.g., MIC for antimicrobial studies, IC₅₀ for enzyme inhibition) across derivatives .

Computational Modeling : Compare molecular docking results (e.g., binding affinity to COX-1) with experimental IC₅₀ values to identify outliers .

Metabolite Analysis : Assess stability under biological conditions (e.g., liver microsomes) to rule out degradation artifacts .

Q. How can crystallographic data inform the design of this compound-based inhibitors?

- Case Study : X-ray crystallography of analogous compounds (e.g., 3-[4-(Benzyloxy)phenyl]-1-(2-furyl)-3-hydroxyprop-2-en-1-one) reveals planar conformations critical for π-π stacking in enzyme active sites .

- Implications : Modify substituents to enhance hydrogen bonding (e.g., introduce hydroxyl groups) or adjust steric bulk to optimize binding .

Methodological Challenges

Q. What are the limitations of HPLC in quantifying this compound in complex matrices (e.g., biological samples)?

- Optimization : Use reverse-phase C18 columns with a mobile phase of acetonitrile/water (70:30, 0.1% TFA) for baseline separation. Validate with spike-recovery tests (recovery >90%) .

- Pitfalls : Co-elution with metabolites may require tandem MS detection (LC-MS/MS) for specificity .

Q. How can conflicting cytotoxicity data between in vitro and in vivo models be reconciled for this compound?

- Hypothesis Testing :

- In Vitro : Test for off-target effects using kinase profiling panels.

- In Vivo : Evaluate bioavailability via pharmacokinetic studies (plasma half-life, tissue distribution) .

- Example : Poor solubility may limit in vivo efficacy; formulate with cyclodextrins or liposomes to improve delivery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.